alpha-D-sorbofuranose
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Overview
Description
Alpha-D-sorbofuranose: is a type of sugar, specifically a furanose form of sorbose. It is a six-carbon monosaccharide with the molecular formula C6H12O6. This compound is characterized by its alpha-configuration at the anomeric center, which means that the hydroxyl group attached to the first carbon is positioned below the plane of the ring in its cyclic form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-D-sorbofuranose can be synthesized through the isomerization of D-sorbose. The process involves the conversion of D-sorbose into its furanose form under acidic or enzymatic conditions. The reaction typically requires a catalyst such as hydrochloric acid or specific enzymes that facilitate the isomerization process .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods. Microorganisms such as Gluconobacter oxydans are used to convert D-sorbose into this compound. This biotransformation process is efficient and environmentally friendly, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate. The reaction typically occurs under acidic conditions and results in the formation of sorbose acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. This reaction converts the compound into sorbitol.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. .
Major Products Formed:
Oxidation: Sorbose acid
Reduction: Sorbitol
Substitution: Acetylated derivatives
Scientific Research Applications
Alpha-D-sorbofuranose has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: It is used in the development of drugs for the treatment of metabolic disorders and as a component in diagnostic assays.
Industry: The compound is used in the production of sweeteners and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of alpha-D-sorbofuranose involves its interaction with specific enzymes and metabolic pathways. In biological systems, it is metabolized by enzymes such as sorbose dehydrogenase, which catalyzes its conversion into other metabolites. These metabolites then participate in various biochemical pathways, contributing to energy production and other cellular processes .
Comparison with Similar Compounds
Alpha-L-sorbofuranose: An enantiomer of alpha-D-sorbofuranose with a similar structure but different spatial arrangement of atoms.
D-sorbose: The linear form of the sugar, which can be converted into this compound.
Sorbitol: A reduced form of this compound, commonly used as a sweetener
Uniqueness: this compound is unique due to its specific alpha-configuration and furanose ring structure. This configuration influences its reactivity and interactions with enzymes, making it distinct from its linear form (D-sorbose) and other related compounds.
Properties
CAS No. |
41847-03-4 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI Key |
RFSUNEUAIZKAJO-MOJAZDJTSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@](O1)(CO)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
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